molecular formula C13H7Cl2N3O4S2 B2798284 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide CAS No. 847794-88-1

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide

Cat. No.: B2798284
CAS No.: 847794-88-1
M. Wt: 404.24
InChI Key: YWZLZBKCXMSEEQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide (CAS 847794-88-1) is a high-purity organic compound supplied as a powder and provided as a versatile small molecule scaffold for research and development applications . This benzothiazole derivative has a molecular formula of C13H7Cl2N3O4S2 and a molecular weight of 404.25 g/mol . Benzothiazoles represent a highly significant class of heterocyclic compounds known for their prevalence in life science research and their wide range of potential pharmacological and biological activities . As a building block within this family, this compound serves as a critical intermediate in exploratory research for the development of novel therapeutic agents, agrochemicals, and functional materials . This product is intended for research and development purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use . This compound requires careful handling; it is classified with the signal word "Danger" and hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers should consult the safety data sheet (SDS) and adhere to all relevant laboratory safety protocols. It is typically available in quantities ranging from milligrams for initial research to bulk volumes for larger-scale industrial R&D, with packaging options including various sized containers to suit different laboratory needs .

Properties

IUPAC Name

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O4S2/c14-7-1-4-10-11(5-7)23-13(16-10)17-24(21,22)12-6-8(18(19)20)2-3-9(12)15/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZLZBKCXMSEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzothiazole with 5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity, particularly against Mycobacterium tuberculosis . It acts by inhibiting the enzyme DprE1, crucial for cell wall biosynthesis in the bacteria. This inhibition leads to bacterial cell death, highlighting its potential as an anti-tubercular agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory applications. It affects the biosynthesis of prostaglandins, which are mediators of inflammation. This suggests that it could be beneficial in treating inflammatory diseases .

Tuberculosis Treatment

Given its mechanism of action against Mycobacterium tuberculosis , 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide is being explored as a potential candidate for new tuberculosis therapies. Its effectiveness in vitro positions it as a valuable compound for further clinical studies .

Inflammatory Diseases

The compound's ability to modulate inflammatory pathways makes it a candidate for developing treatments for various inflammatory conditions. Further research is needed to fully understand its efficacy and safety in clinical settings .

Study on Antimicrobial Activity

A study conducted by Wani et al. demonstrated that derivatives similar to this compound exhibited significant antiamoebic activity with low IC50 values. This indicates that compounds within this class may have broader antimicrobial applications beyond tuberculosis .

Structural Analysis

Research into the structural characteristics of benzothiazole derivatives has revealed that modifications to the benzothiazole core can enhance biological activity. This opens avenues for designing more effective derivatives based on the parent compound .

Synthesis and Production

The synthesis of this compound typically involves reaction conditions that favor high yields and purity. Techniques such as recrystallization and chromatography are employed to isolate the desired product effectively .

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Analogues from Recent Research

(i) 2-Chloro-N-[2-(4-Ethylphenyl)-1,3-Benzoxazol-5-yl]-5-Nitrobenzene-1-Sulfonamide (Compound 8f)
  • Core Structure : Benzoxazole instead of benzothiazole.
  • Substituents : A 4-ethylphenyl group replaces the 6-chloro substituent on the benzoxazole.
  • Activity: Demonstrated potent PPARγ-agonist activity in preclinical studies.
(ii) 1-Acetyl-N-(6-Chloro-1,3-Benzothiazol-2-yl)-4-Piperidinecarboxamide
  • Core Structure : Shares the 6-chloro-1,3-benzothiazol-2-yl group.
  • Substituents : A piperidinecarboxamide replaces the sulfonamide-linked nitrobenzene.
(iii) Example 1 from Patent Literature ()
  • Core Structure: Benzothiazole with an amino-tetrahydroquinoline substituent.
  • Substituents : Lacks nitro and chloro groups but includes a thiazole-carboxylic acid side chain.
  • Activity: Not explicitly stated, but the carboxylic acid group suggests enhanced water solubility and possible ion-channel interactions .

Biological Activity

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide is a bioactive compound notable for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C13H7Cl2N3O4S2
  • Molecular Weight : 404.2 g/mol
  • CAS Number : 847794-88-1

This compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of chloro and nitro groups enhances its reactivity and potential for interaction with biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes that are crucial for the survival of pathogenic organisms, particularly in the context of bacterial infections.
  • Targeting Mycobacterium tuberculosis : Similar compounds have demonstrated anti-tubercular activity by inhibiting the enzyme DprE1, which is vital for the cell wall biosynthesis of Mycobacterium tuberculosis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 - 50 μg/mL
Escherichia coli25 - 100 μg/mL
Pseudomonas aeruginosa50 - 100 μg/mL
Candida albicans12.5 - 50 μg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has been tested against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • A549 (lung cancer)

Results indicate moderate to high antiproliferative activity, particularly in cell lines with certain genetic backgrounds that may be more susceptible to the compound's mechanism of action .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several benzothiazole derivatives, including this compound. The results highlighted its effectiveness against drug-resistant strains, underscoring its potential role in combating antibiotic resistance .
  • Anticancer Screening : In a comprehensive screening involving multiple cancer cell lines, this compound exhibited significant cytotoxic effects at varying concentrations, suggesting a need for further investigation into its mechanisms and potential therapeutic applications .

Q & A

Basic: What are the common synthetic routes for preparing 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide?

Methodological Answer:
The compound is typically synthesized via condensation reactions between a sulfonamide intermediate and a benzothiazole derivative. For example:

  • Step 1: React 6-chloro-1,3-benzothiazol-2-amine with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) in anhydrous chloroform or dichloromethane .
  • Step 2: Purify the product using column chromatography or recrystallization from ethanol/water mixtures. Yield optimization often requires controlled stoichiometry and inert atmosphere conditions .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:
Key factors include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the benzothiazole amine, improving coupling efficiency .
  • Catalysis: Adding catalytic triethylamine (TEA) accelerates sulfonamide bond formation by scavenging HCl byproducts .
  • Temperature Control: Refluxing at 80–100°C for 4–6 hours ensures complete reaction, monitored via TLC (Rf ≈ 0.75 in ethyl acetate/hexane) .
  • Byproduct Mitigation: Use of molecular sieves or drying agents reduces hydrolysis of sulfonyl chloride intermediates .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for sulfonamide (-SO2NH-) protons (δ 10–12 ppm) and nitro group (-NO2) aromatic protons (δ 8.0–8.5 ppm). Benzothiazole protons appear as doublets (δ 7.3–7.8 ppm) .
  • IR Spectroscopy: Confirm sulfonamide (S=O stretching at 1350–1150 cm⁻¹) and nitro (asymmetric stretch at 1525 cm⁻¹) functionalities .
  • Mass Spectrometry (LC-MS): Verify molecular ion peaks (e.g., [M+H]+ ≈ 389.06 m/z) and isotopic patterns consistent with chlorine/nitro groups .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound?

Methodological Answer:

  • Crystal Growth: The compound’s low solubility in common solvents necessitates slow evaporation from ethanol/DMSO mixtures. Twinning or disorder may occur due to flexible sulfonamide linkages .
  • Hydrogen Bonding: Intermolecular N–H···N and N–H···O interactions dominate packing. SHELXL refinement requires careful handling of anisotropic displacement parameters for nitro and sulfonamide groups .
  • Validation: Use PLATON to check for missed symmetry or solvent-accessible voids. ADPs (anisotropic displacement parameters) for chlorine atoms often require constraints .

Basic: What in vitro assays are used to evaluate its enzyme inhibition potential?

Methodological Answer:

  • Carbonic Anhydrase (CA) Inhibition: Measure IC50 via stopped-flow CO2 hydration assay. Pre-incubate the compound with CA isoforms (e.g., CA II or XII) and monitor pH changes .
  • Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or VEGFR). Competitive binding is quantified via Ki values derived from Lineweaver-Burk plots .

Advanced: How can computational methods elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into active sites (e.g., CA II PDB: 3KS3). Prioritize poses with sulfonamide oxygen forming hydrogen bonds to Zn²+ coordinating residues .
  • QSAR Modeling: Use Gaussian09 to calculate electronic descriptors (e.g., HOMO-LUMO gap, Mulliken charges). Correlate with bioactivity data via partial least squares (PLS) regression .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns. Analyze RMSD and binding free energy (MM-PBSA) to predict residence time .

Data Contradiction: How to resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., enzyme purity, substrate concentration). For example, CA inhibition varies with buffer pH (optimal pH 7.4 vs. 8.3) .
  • Metabolite Interference: Test for stability in cell media (e.g., DMEM + 10% FBS) via LC-MS to rule out decomposition into inactive byproducts .
  • Statistical Validation: Apply ANOVA to replicate data (n ≥ 3) and identify outliers. Use Bland-Altman plots to assess inter-lab variability .

Advanced: What strategies mitigate cytotoxicity while retaining target affinity?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to reduce off-target interactions. Activate via esterases in target tissues .
  • Selective Functionalization: Replace the nitro group with a trifluoromethyl (-CF3) to enhance metabolic stability without compromising CA binding .
  • Lipophilicity Optimization: Adjust logP via substituent variation (e.g., methoxy groups) to balance cell permeability and solubility (target logP ≈ 2–3) .

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